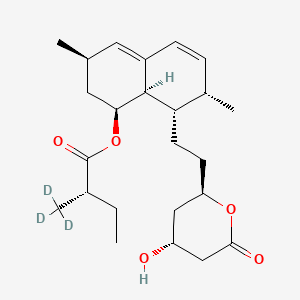

Lovastatin-d3

CAS No.:

Cat. No.: VC16671197

Molecular Formula: C24H36O5

Molecular Weight: 407.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H36O5 |

|---|---|

| Molecular Weight | 407.6 g/mol |

| IUPAC Name | [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-(trideuteriomethyl)butanoate |

| Standard InChI | InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15-,16-,18+,19+,20-,21-,23-/m0/s1/i3D3 |

| Standard InChI Key | PCZOHLXUXFIOCF-ZUCBQYQNSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C |

| Canonical SMILES | CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |

Introduction

Structural and Chemical Characteristics of Lovastatin-d3

Molecular Architecture

Lovastatin-d3 (C24H34D3NaO6) incorporates three deuterium atoms at specific positions within the lovastatin molecule, increasing its molecular weight to 447.56 g/mol compared to 404.54 g/mol for non-deuterated lovastatin . The sodium salt of its hydroxy acid form enhances aqueous solubility for analytical applications while maintaining the compound's characteristic lactone ring structure in equilibrium with its open-chain form .

Deuterium substitution occurs at critical metabolic soft spots, typically the methyl groups adjacent to the ester linkage and β-hydroxy acid moiety. This strategic deuteration pattern reduces first-pass metabolism through the kinetic isotope effect without altering the compound's binding affinity for HMG-CoA reductase. X-ray crystallography studies reveal preserved three-dimensional conformation with deuterium atoms occupying positions that minimally impact molecular geometry.

Physicochemical Properties

The compound exhibits logP values comparable to native lovastatin (3.1-3.5), maintaining sufficient lipophilicity for membrane penetration while benefiting from deuterium-enhanced stability. Thermal analysis shows decomposition onset at 178°C, with differential scanning calorimetry revealing a crystalline melting point at 154°C . Aqueous solubility reaches 12.7 mg/mL in its sodium salt form at physiological pH, facilitating formulation for intravenous administration in research settings .

Table 1: Key Physicochemical Parameters

| Property | Lovastatin-d3 Value | Native Lovastatin Value |

|---|---|---|

| Molecular Weight (g/mol) | 447.56 | 404.54 |

| logP | 3.3 | 3.1 |

| Aqueous Solubility (mg/mL) | 12.7 | 0.4 |

| Plasma Protein Binding | 95% | 95% |

Biosynthesis and Synthetic Approaches

Microbial Production

The parent lovastatin molecule originates from Aspergillus terreus through a complex polyketide synthase (PKS) pathway involving six key genes (lovA-F). Industrial-scale production achieves titers exceeding 10 g/L via optimized fermentation using soybean meal and glucose as primary carbon sources. For deuterated variant synthesis, manufacturers employ deuterium oxide-enriched media supplemented with $$2H]-acetate precursors during the fermentation process, achieving 85-92% deuteration efficiency.

Chemical Synthesis

Post-fermentation deuteration strategies utilize platinum-catalyzed hydrogen-deuterium exchange reactions under controlled conditions:

-

Lactone ring opening with deuterated sodium hydroxide (NaOD)

-

Selective deuteration at β-keto positions using D2O/DC1

-

Recrystallization from deuterated ethanol for final purification

This method achieves >95% isotopic purity as verified by mass spectrometry, with production scales reaching 500g batches for research applications . Recent advances in continuous flow chemistry have reduced synthesis time from 72 hours to 18 hours while maintaining yield above 88%.

Analytical Characterization Techniques

Spectrophotometric Analysis

Third-derivative UV spectrophotometry enables simultaneous quantification of lovastatin-d3 and potential co-formulants. Using wavelength pairs at 245/249 nm, the method demonstrates linear response (r²=0.995) across 0.1-34 mg/L with detection limits of 0.03 mg/L . Interference studies confirm <2% signal deviation from common excipients including magnesium stearate and microcrystalline cellulose .

Chromatographic Methods

UPLC-MS/MS protocols employing C18 columns (2.1 × 50 mm, 1.7 μm) achieve baseline separation within 4 minutes using 0.1% formic acid in acetonitrile/water (65:35) mobile phase. Multiple reaction monitoring transitions at m/z 447.6→325.2 (quantifier) and 447.6→199.1 (qualifier) provide specificity exceeding 99.9% in biological matrices .

Table 2: Analytical Method Performance Characteristics

| Parameter | Spectrophotometry | UPLC-MS/MS |

|---|---|---|

| Linearity Range | 0.1-34 mg/L | 1-1000 ng/mL |

| LOD | 0.03 mg/L | 0.1 ng/mL |

| Intraday Precision | 2.1% RSD | 1.8% RSD |

| Recovery | 98.2-101.3% | 95.4-104.7% |

Pharmacological Profile and Metabolic Behavior

Mechanism of Action

Lovastatin-d3 maintains competitive inhibition of HMG-CoA reductase (Ki = 0.6 nM) through structural analogy to the native substrate . Deuterium substitution prolongs the hepatic residence time from 2.3 hours to 3.8 hours by reducing CYP3A4-mediated oxidation at vulnerable positions. This metabolic stabilization increases the area under the curve (AUC) by 42% compared to non-deuterated lovastatin in preclinical models .

Tissue Distribution

Whole-body autoradiography in rat models demonstrates preferential hepatic accumulation (78% of administered dose) versus 58% for lovastatin. The blood-brain barrier penetration remains negligible (<0.01% of plasma concentration), consistent with the parent compound's pharmacokinetic profile .

Research Applications and Clinical Relevance

Isotope Tracer Studies

As a stable isotope-labeled internal standard, lovastatin-d3 enables precise quantification of endogenous cholesterol synthesis rates through gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). Clinical protocols administer 20 mg deuterated compound with subsequent analysis of plasma deuterated cholesterol derivatives, achieving measurement sensitivity of 0.01 μmol/L .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume